sEH/FLAP-IN-1 Exhibits ~3-Fold Improved FLAP Antagonism Potency Relative to Diflapolin in PBMCs
sEH/FLAP-IN-1 demonstrates enhanced FLAP antagonism compared to the parent compound diflapolin. In SACM-stimulated human PBMCs, sEH/FLAP-IN-1 suppresses 5-LOX product formation with an EC50 of 11 nM . By contrast, diflapolin inhibits 5-LOX product formation in intact human monocytes and neutrophils with IC50 values of 30 nM and 170 nM, respectively [1]. The ~3-fold improvement in potency (11 nM vs. 30 nM) in primary human immune cells represents a quantifiable enhancement in FLAP target engagement.
| Evidence Dimension | Inhibition of 5-LOX product formation (FLAP antagonism) |
|---|---|
| Target Compound Data | EC50 = 11 nM in SACM-stimulated PBMCs |
| Comparator Or Baseline | Diflapolin: IC50 = 30 nM in human monocytes; IC50 = 170 nM in human neutrophils |
| Quantified Difference | ~2.7-fold more potent than diflapolin in monocytes; ~15.5-fold more potent in neutrophils (cross-study comparison) |
| Conditions | SACM-stimulated human peripheral blood mononuclear cells (PBMCs) for target compound; Ca2+-ionophore A23187-stimulated human monocytes and neutrophils for diflapolin |
Why This Matters
The enhanced FLAP antagonism potency in primary human immune cells enables lower compound concentrations to achieve equivalent pathway suppression, reducing potential off-target effects and conserving compound in limited-quantity assays.
- [1] Garscha U, Romp E, Pace S, et al. Pharmacological profile and efficiency in vivo of diflapolin, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase. Sci Rep. 2017;7(1):9398. View Source
